molecular formula C16H9Br2NO2 B1268799 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid CAS No. 350998-36-6

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

カタログ番号: B1268799
CAS番号: 350998-36-6
分子量: 407.06 g/mol
InChIキー: WAFMZMLZEJHETP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticancer Activity

One of the primary applications of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is in the development of HDAC inhibitors. Histone deacetylases are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to anticancer effects.

  • Mechanism of Action : The compound acts by selectively inhibiting HDAC3, which is implicated in various cancers. The selective inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression that can induce cancer cell apoptosis and cell cycle arrest .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibition. Researchers have synthesized various analogs to evaluate their potency and selectivity against different HDAC isoforms.

CompoundStructureHDAC Inhibition Potency
D28D28High
D29D29Moderate
D30D30Low

The introduction of different substituents on the quinoline core has been shown to significantly affect the inhibitory activity against HDAC enzymes .

Potential as a Biochemical Probe

Beyond its role as an HDAC inhibitor, this compound may serve as a biochemical probe for studying cellular mechanisms related to epigenetic regulation. Its ability to modulate histone acetylation states can be leveraged to investigate pathways involved in cancer progression and response to therapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : In K562 leukemia cells, treatment with this compound resulted in significant G2/M cell cycle arrest and increased apoptosis rates compared to controls .
  • SAR Analysis : A comprehensive SAR analysis involving over 30 synthesized compounds indicated that modifications to the carboxylic acid moiety significantly influenced HDAC selectivity and anticancer potency .

生物活性

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS No. 350998-36-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₁₆H₉Br₂NO₂
  • Molecular Weight: 407.06 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with 2-aminobenzophenone and 3-bromobenzaldehyde.
  • Cyclization: These precursors undergo cyclization in the presence of a catalyst (e.g., molecular iodine or zinc oxide) under solvent-free conditions.
  • Bromination: The resulting quinoline intermediate is brominated using bromine or N-bromosuccinimide (NBS).
  • Carboxylation: Finally, carboxylation is performed using carbon dioxide or suitable carboxylating agents .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Its unique structure, characterized by two bromine atoms and a carboxylic acid group, enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in reducing doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by inhibiting reactive oxygen species (ROS) production and enhancing cell viability .

Table 1: Summary of Anticancer Activity

CompoundIC50 (μM)Cell TypeEffect on Viability (%)
This compound>40H9c2 Cardiomyocytes>80% (with DOX treatment)
Other Quinoline DerivativesVariesVarious Cancer Cell LinesSignificant reduction in cell death

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Similar quinoline derivatives have been reported to inhibit bacterial DNA gyrase, which is crucial for bacterial replication and recombination . The presence of electron-withdrawing groups like bromine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusVaries (specific data not available)

Case Studies

  • Cardiotoxicity Model : In a study involving doxorubicin-induced cardiotoxicity, derivatives of this quinoline compound were shown to significantly improve cell viability in cardiomyocytes, suggesting potential as a cardioprotective agent during chemotherapy .
  • Antileishmanial Activity : Research involving quinoline derivatives has indicated promising antileishmanial activity against Leishmania donovani, with IC50 values being determined for various synthesized compounds .

特性

IUPAC Name

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMZMLZEJHETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359828
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350998-36-6
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。